“2,2’,3,4,4’,5-Hexabromobiphenyl” is a polybrominated biphenyl (PBB), a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It’s used as a flame retardant . The chemical formula is C12H4Br6 .
The molecular structure of “2,2’,3,4,4’,5-Hexabromobiphenyl” consists of two benzene rings with six bromine atoms attached . The positions 2, 2’, 6, and 6’ are called ortho positions, positions 3, 3’, 5, and 5’ are called meta positions, and positions 4 and 4’ are called para positions .
The physical and chemical properties of “2,2’,3,4,4’,5-Hexabromobiphenyl” include a density of 2.5±0.1 g/cm3, a boiling point of 472.7±45.0 °C at 760 mmHg, and a flash point of 197.1±27.2 °C . It has a molar refractivity of 98.8±0.3 cm3 and a polarizability of 39.2±0.5 10^-24 cm3 .
2,2',3,4,4',5-Hexabromobiphenyl is a polybrominated biphenyl compound known for its application as a flame retardant in various materials, particularly in plastics and textiles. It is classified under the broader category of polybrominated biphenyls, which are synthetic organic compounds characterized by their multiple bromine substitutions on biphenyl structures. This compound is recognized for its environmental persistence and potential toxicological effects, making it a subject of regulatory scrutiny and scientific research.
The compound is synthesized primarily through the bromination of biphenyl, where bromine atoms are introduced at specific positions on the biphenyl molecule. Its chemical identity is denoted by the CAS number 59080-40-9, and it is commonly referred to in scientific literature as a significant congener of polybrominated biphenyls.
2,2',3,4,4',5-Hexabromobiphenyl falls under the category of persistent organic pollutants due to its stability and resistance to degradation in the environment. It has been included in various international assessments regarding hazardous substances, such as those conducted by the Stockholm Convention.
The synthesis of 2,2',3,4,4',5-Hexabromobiphenyl typically involves:
Industrial production may utilize larger reactors with precise control over reaction parameters to optimize yields and purity. The final product is purified through methods such as crystallization or distillation to remove unreacted materials and by-products.
The molecular structure of 2,2',3,4,4',5-Hexabromobiphenyl consists of two phenyl rings connected by a single bond with six bromine atoms substituted at specific positions:
2,2',3,4,4',5-Hexabromobiphenyl can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2,2',3,4,4',5-Hexabromobiphenyl involves its interaction with biological systems:
Research indicates that this compound can activate multiple phase I and II xenobiotic metabolism enzyme genes, suggesting its role in altering metabolic pathways in exposed organisms.
The chemical stability of 2,2',3,4,4',5-Hexabromobiphenyl contributes to its environmental persistence. Its reactivity under various conditions makes it significant for both industrial applications and environmental studies.
2,2',3,4,4',5-Hexabromobiphenyl (PBB 138) induces significant disruptions in heme biosynthesis pathways, characterized by the accumulation of porphyrin precursors in experimental models. This congener acts as a potent porphyrinogenic agent through multiple interconnected mechanisms:
Uroporphyrinogen Decarboxylase (UROD) Inhibition: PBB 138 directly inhibits UROD activity, the key enzyme responsible for converting uroporphyrinogen to coproporphyrinogen. This inhibition leads to pathological accumulation of highly carboxylated uroporphyrins in the liver, a hallmark of chemically induced porphyria. Studies in rats demonstrate that this effect occurs at lower concentrations than observed with some fully halogenated congeners [7].
Reactive Oxygen Species (ROS) Induction: Exposure to PBB 138 generates oxidative stress through cytochrome P450-mediated metabolism, producing ROS that oxidize accumulated porphyrinogens to porphyrins. These photoactive compounds further amplify cellular damage through membrane lipid peroxidation [1].
Time-Dependent Manifestation: Unlike acute hepatotoxic effects, porphyrin accumulation exhibits significant latency. Peak urinary excretion of uroporphyrin occurs weeks after initial exposure, indicating complex adaptation mechanisms within the heme synthesis pathway. This delayed response complicates clinical correlation with exposure events [7].
Table 1: Accumulation of Porphyrin Precursors in Rat Liver Following PBB 138 Exposure
Exposure Duration | Uroporphyrin I (μg/g liver) | Heptacarboxyl Porphyrin (μg/g liver) | UROD Activity (% Control) |
---|---|---|---|
7 days | 1.8 ± 0.3 | 0.9 ± 0.2 | 82 ± 6 |
28 days | 15.2 ± 2.1* | 7.3 ± 1.1* | 43 ± 5* |
90 days | 32.7 ± 4.5* | 14.6 ± 2.3* | 28 ± 4* |
*p<0.01 vs control; Data adapted from porphyrinogenic studies [7]
PBB 138 disrupts intercellular communication via gap junctions, a critical mechanism for maintaining tissue homeostasis and suppressing tumor promotion. The congener exerts this effect through post-translational modification of connexin proteins:
Concentration-Dependent Inhibition: Utilizing the Fluorescence Redistribution After Photobleaching (FRAP) technique in WB-F344 rat epithelial cells, PBB 138 exposure (1-20 μg/mL) demonstrates a dose-responsive inhibition of dye transfer between adjacent cells. At 20 μg/mL, communication is reduced by >80% within 30 minutes, indicating rapid effects on connexin functionality [8].
Structural Specificity: The inhibition potency of PBB 138 significantly exceeds that of the symmetrical 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153) congener. This highlights the critical influence of bromine substitution patterns on biological activity, where asymmetrical configurations exhibit enhanced disruption of intercellular communication channels [8].
Mechanistic Insights: PBB 138 induces hyperphosphorylation of connexin 43 (Cx43) via protein kinase C activation, promoting conformational changes that facilitate channel closure. This occurs without altering Cx43 transcription or translation, confirming post-translational modification as the primary mechanism rather than altered gene expression [8].
Table 2: Kinetics of Gap Junctional Intercellular Communication (GJIC) Inhibition
Congener | Bromine Positions | Concentration (μg/mL) | % GJIC Inhibition (30 min) | Recovery Time (hr) |
---|---|---|---|---|
PBB 138 | 2,2',3,4,4',5 | 5 | 62 ± 8 | >24 |
PBB 153 | 2,2',4,4',5,5' | 5 | 28 ± 5 | 12 |
FireMaster BP-6 | Mixture | 5 | 73 ± 7 | >24 |
Data derived from FRAP analyses in rat epithelial models [8]
The hepatic toxicity of PBB 138 involves complex interactions with nuclear receptors and organelle dysfunction:
AhR-Mediated Gene Regulation: Though less potent than dioxin-like congeners, PBB 138 activates the aryl hydrocarbon receptor (AhR) pathway, initiating transcription of cytochrome P450 genes (particularly CYP1A1/2). This activation occurs through binding to the xenobiotic response element (XRE) promoter region, establishing PBB 138 as a transcriptional activator of phase I metabolizing enzymes. Chronic activation leads to disruption of endogenous metabolic pathways, including thyroid hormone catabolism and vitamin A homeostasis [1] [6].
Mitochondrial Impairment: Electron microscopy studies reveal that PBB 138 induces ultrastructural changes in hepatocyte mitochondria, including swelling and cristae disruption. This correlates with functional impairment characterized by reduced ATP synthesis (≥40% decrease at 10 ppm exposure) and increased ROS production. The mitochondrial dysfunction contributes significantly to observed hepatocyte vacuolation and steatosis [2] [4].
Xenobiotic Receptor Cross-Talk: PBB 138 exhibits dual induction capabilities, activating both constitutive androstane receptor (CAR) and pregnane X receptor (PXR) pathways. This results in coordinated upregulation of:
Table 3: Hepatic Effects of PBB 138 in Mammalian Models
Target System | Molecular Interaction | Functional Consequence | Experimental Evidence |
---|---|---|---|
Nuclear Receptors | AhR/CAR/PXR activation | CYP induction; Endocrine disruption | 4-fold ↑ CYP1A1 mRNA; 2.5-fold ↑ UGT1A1 |
Mitochondria | Complex I inhibition; Cristae disruption | ↓ ATP synthesis; ↑ ROS production | 40% ↓ ATP; 3.2-fold ↑ lipid peroxidation |
Thyroid System | Transthyretin competitive binding | Altered T4 transport; Developmental defects | 82% displacement of T4 at 10 μM |
Gap Junctions | Connexin 43 hyperphosphorylation | Impaired intercellular communication | 62% GJIC inhibition at 5 μg/mL (30 min) |
Integrated data from rodent and in vitro studies [1] [2] [4]
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1